molecular formula C12H9BrN2O3 B13086612 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 1131594-56-3

3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B13086612
CAS No.: 1131594-56-3
M. Wt: 309.11 g/mol
InChI Key: WZUDWRHHHGUPIH-UHFFFAOYSA-N
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Description

3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and an oxadiazole ring attached to a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the benzoic acid moiety.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include dehalogenated compounds or reduced oxadiazole derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its reactive sites allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. The oxadiazole ring is known for its antimicrobial and antifungal properties, and the compound may exhibit similar activities.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The presence of the oxadiazole ring and the benzoic acid moiety suggests it could interact with biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, while the bromine atom and cyclopropyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 3-Bromo-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 3-Bromo-4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

Uniqueness

Compared to similar compounds, 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness may influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

CAS No.

1131594-56-3

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

3-bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

InChI

InChI=1S/C12H9BrN2O3/c13-9-5-7(12(16)17)3-4-8(9)10-14-11(18-15-10)6-1-2-6/h3-6H,1-2H2,(H,16,17)

InChI Key

WZUDWRHHHGUPIH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)C3=C(C=C(C=C3)C(=O)O)Br

Origin of Product

United States

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